

Application Notes and Protocols: CTA056 in vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of **CTA056** against its primary target, Interleukin-2-inducible T-cell kinase (ITK), and other related kinases.

CTA056 is a potent inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2][3][4] ITK plays a crucial role in T-cell receptor (TCR) signaling, making it a key target for immunomodulatory and anti-cancer therapies.[2][4] This document outlines the necessary reagents, step-by-step procedures, and data analysis methods to determine the inhibitory potency (IC50) of CTA056.

Data Presentation

The inhibitory activity of **CTA056** has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase	IC50 (µM)
ITK	0.1[1][3]
втк	0.4[1]
ETK	5[1]

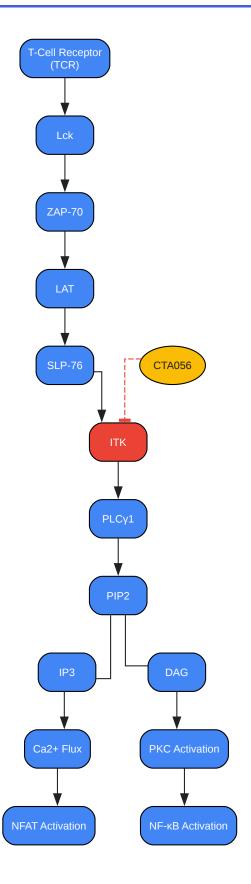




Signaling Pathway and Experimental Workflow

To understand the context of the **CTA056** in vitro kinase assay, it is important to visualize the signaling pathway it perturbs and the experimental workflow for its evaluation.



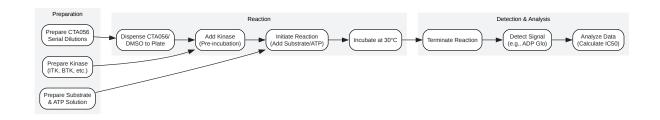


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Figure 1: Simplified ITK Signaling Pathway and CTA056 Inhibition.



The following diagram illustrates the general workflow for determining the kinase inhibitory activity of **CTA056**.



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Figure 2: Experimental Workflow for CTA056 In Vitro Kinase Assay.

Experimental Protocols

This protocol describes a non-radioactive method for determining the IC50 of **CTA056** using a commercially available ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

Materials and Reagents

- Kinases: Recombinant human ITK, BTK, ETK
- Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate such as TSFYGRH.[4]
- Inhibitor: CTA056
- ATP: Adenosine 5'-triphosphate
- Assay Kit: ADP-Glo™ Kinase Assay (Promega)



 Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)

Solvent: DMSO

Plate: 384-well, white, flat-bottom plate

Instrumentation: Multimode plate reader with luminescence detection capabilities

Stock Solution Preparation

- CTA056: Prepare a 10 mM stock solution of CTA056 in DMSO. Store at -20°C.[1] For increased solubility, gentle warming to 37°C and sonication may be applied.[1]
- ATP: Prepare a 10 mM stock solution of ATP in water. Store at -20°C.
- Kinases and Substrate: Prepare stock solutions according to the manufacturer's recommendations.

Assay Procedure

- Compound Dilution: Create a serial dilution of **CTA056** in DMSO. A typical starting concentration for the dilution series would be 100 μ M.
- Assay Plate Preparation:
 - Add 1 μL of the serially diluted CTA056 or DMSO (vehicle control) to the wells of a 384well plate.
- Kinase Reaction:
 - Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be determined empirically but can start in the range of 1-10 nM for the kinase and at the Km value for the substrate.
 - Add 10 μL of the 2X kinase/substrate solution to each well.
 - Mix the plate gently and pre-incubate for 15-30 minutes at room temperature.



- Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
- \circ Initiate the kinase reaction by adding 10 μ L of the 2X ATP solution to each well.
- Incubation:
 - Mix the plate gently and incubate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
- Reaction Termination and Signal Detection:
 - Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.
 - Incubate for 40 minutes at room temperature.
 - Add 40 μL of Kinase Detection Reagent to each well.
 - Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
- Data Acquisition:
 - Measure the luminescence of each well using a plate reader.

Data Analysis

- Calculate Percent Inhibition:
 - The percent inhibition for each concentration of CTA056 is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle -RLU_background))
 - Where RLU is the Relative Luminescence Units.
- Determine IC50:
 - Plot the percent inhibition against the logarithm of the CTA056 concentration.
 - Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.



Conclusion

This protocol provides a robust framework for the in vitro evaluation of **CTA056**'s inhibitory activity against ITK and other kinases. The provided data and methodologies are intended to guide researchers in their drug discovery and development efforts targeting T-cell mediated diseases.

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